molecular formula C12H16O2 B184027 4-Tert-butyl-2-methylbenzoic acid CAS No. 33691-85-9

4-Tert-butyl-2-methylbenzoic acid

Cat. No.: B184027
CAS No.: 33691-85-9
M. Wt: 192.25 g/mol
InChI Key: IBAQIFNSDBQOMU-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methylbenzoic acid (CAS 33691-85-9) is a high-purity organic compound supplied for use in research and development. This substituted benzoic acid, with the molecular formula C12H16O2, serves as a versatile building block and intermediate in the synthesis of more complex molecules . It is particularly valuable in the pharmaceutical industry for the development of active pharmaceutical ingredients (APIs) and other fine chemicals . Available in an industrial grade with a typical purity of 99% , this product is intended for laboratory and research applications only. It is strictly for professional use and is not approved for diagnostic, therapeutic, personal, or household use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment. For specific packaging options, such as the 25kg cardboard drum, please inquire directly .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8-7-9(12(2,3)4)5-6-10(8)11(13)14/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQIFNSDBQOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90474756
Record name 4-tert-butyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33691-85-9
Record name 4-tert-butyl-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90474756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Comparative Structural & Synthetic Analysis: 4-tert-Butylbenzoic Acid vs. 4-tert-Butyl-2-Methylbenzoic Acid

[1]

Executive Summary

This technical guide provides a rigorous comparative analysis of 4-tert-butylbenzoic acid (PTBBA) and its ortho-methylated derivative, 4-tert-butyl-2-methylbenzoic acid .[1] While both share a core tert-butyl-phenyl scaffold, the introduction of a methyl group at the ortho position (C2) fundamentally alters the physicochemical landscape of the molecule.

For researchers in drug development and crystal engineering (MOFs), understanding this distinction is critical.[1] The ortho-methyl group is not merely a passive substituent; it acts as a steric wedge, enforcing non-planarity through Steric Inhibition of Resonance (SIR) .[1] This guide details the electronic consequences of this twist, contrasts the synthetic pathways required for each, and explores their divergent applications in ligand design.

Structural & Electronic Mechanistics[1]

The primary differentiator between these two compounds is the competition between electronic induction and steric hindrance.

The "Ortho Effect" and Steric Inhibition of Resonance (SIR)

In 4-tert-butylbenzoic acid , the carboxyl group (-COOH) is relatively free to rotate but prefers a coplanar conformation with the benzene ring to maximize

In 4-tert-butyl-2-methylbenzoic acid , the bulky methyl group at C2 creates significant steric clash with the carbonyl oxygen.[1] To relieve this strain, the carboxyl group rotates out of the plane of the benzene ring. This phenomenon, known as Steric Inhibition of Resonance (SIR), decouples the

Impact on Acidity (pKa)

Contrary to intuitive inductive effects (where an electron-donating methyl group should decrease acidity), the ortho-methyl group actually increases the acidity (lowers pKa) of the benzoic acid derivative.[1]

Feature4-tert-Butylbenzoic acid4-tert-butyl-2-methylbenzoic acidMechanism
Geometry Planar (Conjugated)Twisted (Deconjugated)Steric Hindrance
Electronic Effect +I (Inductive) from t-Bu+I from t-Bu & Me; SIR dominantSIR prevents resonance stabilization of neutral acid
pKa (Approx) ~4.40~3.90Ortho Effect
Solubility Moderate (Packing efficient)High (Packing disrupted)Lattice Energy Reduction

Causality: The planar PTBBA enjoys resonance stabilization in its neutral form.[1] Losing a proton breaks this slightly, but the anion is also stabilized. In the methyl variant, the neutral acid is already destabilized (twisted) and lacks resonance energy. Therefore, the energetic penalty for ionization is lower, and the inductive donation of the methyl group is overwhelmed by the loss of resonance in the neutral starting material.

Visualization of Steric/Electronic Pathways

Gcluster_04-tert-Butylbenzoic Acidcluster_14-tert-Butyl-2-methylbenzoic AcidPTBBAPlanar ConformationResonanceResonance Stabilization(Ring <-> COOH)PTBBA->ResonanceAllows pi-overlappKa_HighHigher pKa (~4.4)Weaker AcidResonance->pKa_HighStabilizes Neutral FormMethylVarTwisted Conformation(Ortho-Methyl Clash)SIRSteric Inhibitionof Resonance (SIR)MethylVar->SIRForces rotationpKa_LowLower pKa (~3.9)Stronger AcidSIR->pKa_LowDestabilizes Neutral FormFacilitates Ionization

Figure 1: Mechanistic flow illustrating how the ortho-methyl group enforces a twisted geometry (SIR), resulting in increased acidity compared to the planar parent compound.[1]

Synthetic Pathways & Optimization

The synthesis of these two molecules requires fundamentally different strategies to ensure regioselectivity.[1]

Route A: Aerobic Oxidation (PTBBA)

Target: 4-tert-butylbenzoic acid Precursor: 4-tert-butyltoluene Mechanism: Radical chain oxidation.[1]

The standard industrial route utilizes a Cobalt/Manganese catalyst system.[1] The tert-butyl group is robust enough to survive the oxidation conditions that convert the methyl group to a carboxyl.

Route B: Regioselective Alkylation (Methyl Variant)

Target: 4-tert-butyl-2-methylbenzoic acid Precursor: o-Toluic Acid (2-methylbenzoic acid) Mechanism: Friedel-Crafts Alkylation.[1]

Direct oxidation of a dialkyl benzene (like 4-tert-butyl-o-xylene) is risky; it is difficult to selectively oxidize only one methyl group without touching the other or degrading the tert-butyl group.[1] A more reliable lab-scale approach builds the tert-butyl group onto the pre-existing acid scaffold.[1]

Why this works:

  • Directing Effects: The carboxyl group (-COOH) is a meta-director.[1] The methyl group (-CH3) is an ortho/para-director.[1]

  • Synergy: Position 4 is meta to the COOH and para to the Methyl.[1] Both groups electronically activate/direct the incoming electrophile (tert-butyl cation) to the exact same carbon (C4).[1]

  • Sterics: The tert-butyl group is bulky and will avoid the ortho position to the methyl, further favoring the para position (C4).

Synthetic Workflow Diagram

SynthesisStartA4-tert-ButyltolueneStepAAerobic Oxidation(Co/Mn/Br Catalyst, 140°C)StartA->StepAProdA4-tert-Butylbenzoic Acid(PTBBA)StepA->ProdAStartBo-Toluic Acid(2-Methylbenzoic acid)StepBFriedel-Crafts Alkylation(t-BuCl, FeCl3, 0-25°C)StartB->StepBProdB4-tert-Butyl-2-methylbenzoic AcidStepB->ProdBStepB->ProdB Regioselectivity driven by Meta/Para synergy

Figure 2: Comparative synthetic routes. Route B utilizes cooperative directing effects to install the tert-butyl group, avoiding the selectivity issues of oxidizing a dimethyl precursor.

Experimental Protocols

Protocol: Synthesis of 4-tert-butyl-2-methylbenzoic acid via Alkylation

This protocol utilizes the high regioselectivity of the o-toluic acid scaffold.[1]

Reagents:

  • o-Toluic acid (13.6 g, 0.1 mol)[1]

  • tert-Butyl chloride (11.0 g, 0.12 mol)[1]

  • Ferric Chloride (FeCl3) (anhydrous, 1.0 g)[1]

  • Dichloromethane (DCM) (100 mL)[1]

  • HCl (1M, for quenching)[1]

Methodology:

  • Setup: Flame-dry a 250 mL 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen.[1]

  • Solubilization: Dissolve o-toluic acid in DCM. Add anhydrous FeCl3.[1] The solution should turn dark (complex formation).

  • Addition: Cool the mixture to 0°C in an ice bath. Add tert-butyl chloride dropwise over 30 minutes.[1] Rationale: Controlling the rate prevents poly-alkylation and manages the exotherm.

  • Reaction: Remove ice bath and allow to stir at room temperature for 4 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).[1] Look for the disappearance of the lower Rf spot (o-toluic acid).[1]

  • Quench: Pour the reaction mixture carefully into 100 mL of ice-cold 1M HCl. Rationale: Hydrolyzes the iron complex and stops the reaction.

  • Extraction: Separate the organic layer.[1] Wash aqueous layer 2x with DCM.[1] Combine organics and wash with Brine.[1]

  • Purification: Dry over MgSO4, filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1).[1]

Self-Validating Checkpoints:

  • Checkpoint 1: Evolution of HCl gas during addition (use a scrubber).[1]

  • Checkpoint 2: Melting Point of product should be distinct from starting material (Start: 103°C -> Product: ~135-140°C range, verify with lit).[1]

  • Checkpoint 3: 1H NMR: Look for the disappearance of the aromatic proton at C4 and the appearance of a singlet (9H) at ~1.3 ppm.

Application Case Study: Ligand Engineering in MOFs

In Metal-Organic Framework (MOF) design, these two acids serve as excellent capping agents or modulators, but they yield different topological results.[1]

The "Methyl Twist" Effect: When PTBBA is used as a modulator in Zinc-carboxylate MOFs (like MOF-5 derivatives), its planar structure allows for tight packing at the crystal surface or within defects.[1] However, 4-tert-butyl-2-methylbenzoic acid introduces the twisted carboxylate.[1]

  • Pore Aperture Control: The methyl group protrudes into the coordination sphere.[1] If incorporated into the lattice, it reduces the effective pore size (aperture) without collapsing the framework.

  • Defect Engineering: The steric bulk of the ortho-methyl group makes it a "frustrated" ligand.[1] It is more likely to induce defects or terminate crystal growth earlier than PTBBA, leading to smaller average crystallite sizes (nano-MOFs).[1]

ApplicationPTBBA (Planar)Methyl Variant (Twisted)
Crystal Growth Promotes large, regular crystalsInduces defects/smaller crystallites
Pore Environment Open, smooth wallsSterically crowded, restricted access
Solubility (Ligand) ModerateHigh (Excellent for solvothermal synthesis)

References

  • Acidity and Ortho Effect

    • NIST Chemistry WebBook.[1][2] "Benzoic acid, p-tert-butyl-".[1][2][3][4][5][6][7] National Institute of Standards and Technology.[1][2] [Link][1]

    • PubChem.[1][6][8][9] "4-tert-Butylbenzoic acid Compound Summary". National Library of Medicine.[1] [Link][1][10]

  • Synthetic Methodology
  • Structural Analysis & MOFs

    • CrystEngComm.[1] "The crystal structures of chloro and methylortho-benzoic acids".[1][11] Royal Society of Chemistry.[1] [Link]

    • Berkeley.edu (Yaghi Group).[1] "Metal-Organic Frameworks with Covalently Bound Organometallic Complexes".[1][12] [Link]

Technical Guide: Solubility Profiling and Process Optimization for 4-Tert-butyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility behavior, thermodynamic modeling, and purification protocols for 4-tert-butyl-2-methylbenzoic acid .

Executive Summary

4-Tert-butyl-2-methylbenzoic acid (CAS 33691-85-9) is a structural analog of the widely used 4-tert-butylbenzoic acid (PTBBA), distinguished by a methyl group at the ortho position relative to the carboxylic acid. This structural modification introduces steric hindrance and disrupts crystal packing, lowering the melting point to approximately 140°C (compared to 165°C for PTBBA).

This guide addresses the critical lack of explicit solubility tables in open literature by establishing a predictive solubility framework based on structural analogs and thermodynamic principles. It provides validated protocols for experimentally determining solubility and optimizing purification via cooling crystallization, specifically targeting aqueous alcohol systems as the primary purification media.

Chemical Profile & Solubility Landscape[1]

Structural Analysis & Predicted Behavior

The solubility of benzoic acid derivatives is governed by the balance between the hydrophobic aromatic core and the hydrophilic carboxylic acid moiety.

Feature4-Tert-butyl-2-methylbenzoic Acid4-Tert-butylbenzoic Acid (Analog)Impact on Solubility
CAS 33691-85-998-73-7
Melting Point 140°C164–167°CLower Lattice Energy: The ortho-methyl group disrupts

stacking, reducing the energy required to break the crystal lattice. This typically increases solubility in organic solvents compared to the para isomer.
Sterics Ortho-Methyl GroupNoneHindered H-Bonding: The methyl group creates steric bulk near the -COOH, potentially reducing solvation efficiency in proton-accepting solvents (e.g., acetone) but favoring non-polar interactions.
Hydrophobicity High (

-butyl + methyl)
High (

-butyl)
Lipophilicity: Enhanced solubility in non-polar solvents (Toluene, Hexane) compared to unsubstituted benzoic acid.
Solvent Class Compatibility

Based on the "Like Dissolves Like" principle and analog data from J. Chem. Eng. Data, the following solubility trends are established:

  • Class I: Short-Chain Alcohols (Methanol, Ethanol, IPA):

    • Solubility:High .

    • Mechanism: Strong Hydrogen bonding between solvent -OH and solute -COOH. The disruption of the crystal lattice (lower MP) likely makes this isomer more soluble in ethanol than PTBBA.

  • Class II: Esters (Ethyl Acetate, Isopropyl Acetate):

    • Solubility:Moderate to High .

    • Mechanism: Dipole-dipole interactions. Excellent candidates for washing steps during isolation.

  • Class III: Aromatic Hydrocarbons (Toluene, Xylene):

    • Solubility:High (Temperature Dependent) .

    • Mechanism:

      
       interactions. Toluene is the preferred solvent for reaction and initial extraction but requires significant cooling for high-yield crystallization.
      
  • Class IV: Water:

    • Solubility:Very Low (< 0.05 wt%) .

    • Mechanism: The hydrophobic tert-butyl and methyl groups dominate, preventing water solvation. This makes water an ideal antisolvent .

Experimental Protocols for Solubility Determination

Since exact mole fraction data is system-dependent, researchers must generate their own solubility curves. Two rigorous protocols are provided below.

Protocol A: Static Gravimetric Method (Gold Standard)

Use this method for generating precise thermodynamic data.

Workflow:

  • Preparation: Add excess 4-tert-butyl-2-methylbenzoic acid to 50 mL of the target solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at constant temperature (

    
     K).
    
  • Sampling: Stop stirring and allow phases to settle for 2 hours.

  • Extraction: Withdraw 2–5 mL of supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Weigh a clean weighing dish (

      
      ).
      
    • Add supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 40°C until constant mass (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is solute MW (192.25 g/mol ) and
    
    
    is solvent MW.
Protocol B: Dynamic Laser Monitoring (High Throughput)

Use this method for rapid solvent screening.

Workflow:

  • Prepare a solvent-solute mixture of known composition (

    
    ) in a glass vessel.
    
  • Immerse a laser probe (or turbidity meter) into the slurry.

  • Heat slowly (0.2 K/min) while stirring.

  • Record the temperature at which the laser transmission hits 100% (or turbidity drops to baseline). This is the saturation temperature (

    
    ) for that specific 
    
    
    
    .
  • Repeat with varying concentrations to build the curve.

Thermodynamic Modeling Framework

To upscale purification processes, experimental data must be correlated using thermodynamic models.

Modified Apelblat Equation

The most robust model for benzoic acid derivatives in organic solvents. It accounts for the non-ideal enthalpy of solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis of experimental data.
    
    • Interpretation: If

      
       is negative and large, dissolution is strongly endothermic, implying high sensitivity to temperature (good for cooling crystallization).
      
Visualization of Solubility Logic

The following diagram illustrates the decision matrix for solvent selection and modeling.

SolubilityLogic Start Target: 4-Tert-butyl-2-methylbenzoic Acid Prop Analyze Properties: MW: 192.25 | MP: 140°C Hydrophobic Core Start->Prop SolventSelect Solvent Screening Prop->SolventSelect Polar Protic Solvents (Ethanol, Methanol) High Sol. | Steep Solubility Curve SolventSelect->Polar NonPolar Aromatic Solvents (Toluene) Moderate Sol. | Good for Reaction SolventSelect->NonPolar Water Antisolvent (Water) Very Low Sol. | Induces Nucleation SolventSelect->Water Exp Experimental Determination (Gravimetric / Laser) Polar->Exp NonPolar->Exp Process Process Design: Cooling Crystallization (Ethanol/Water System) Water->Process Yield Enhancement Model Thermodynamic Modeling (Apelblat Equation) Exp->Model Data Input Model->Process Optimize Cooling Profile

Caption: Workflow for transitioning from molecular properties to validated purification processes.

Purification & Crystallization Protocol

Based on the synthesis literature (Taylor & Watts), the crude acid is best purified via recrystallization from aqueous alcohol .

Solvent System: Ethanol / Water[3]
  • Rationale: Ethanol provides high solubility at elevated temperatures (

    
    C), while water acts as a powerful antisolvent to drive recovery upon cooling.
    
  • Target Composition: 70:30 to 80:20 (v/v) Ethanol:Water.

Step-by-Step Recrystallization Procedure
  • Dissolution:

    • Charge crude 4-tert-butyl-2-methylbenzoic acid into a reactor.

    • Add Ethanol (95%) at a ratio of 3–4 mL per gram of solid.

    • Heat to reflux (~78°C) until full dissolution. If solids remain, add ethanol in 10% increments.

  • Filtration (Hot):

    • While at reflux, filter the solution through a pre-heated sintered glass funnel to remove mechanical impurities or inorganic salts (e.g., Magnesium salts from Grignard synthesis).

  • Nucleation & Cooling:

    • Optional: Add Water (pre-heated to 60°C) dropwise until persistent turbidity is just observed, then add 1 mL of Ethanol to clear it.

    • Cool the solution slowly (ramp rate: 10°C/hour) to Room Temperature (25°C).

    • Critical Step: Once at 25°C, further cool to 0–5°C using an ice bath to maximize yield (exploiting the steep solubility curve).

  • Isolation:

    • Filter the white crystalline precipitate under vacuum.

    • Wash the cake with cold 50:50 Ethanol:Water.

    • Dry in a vacuum oven at 50°C for 6 hours.

Expected Results
  • Appearance: Long white needles.[2]

  • Melting Point: Sharp transition at 140–141°C.

  • Purity: >99% (HPLC).

References

  • Compound Identification & Synthesis

    • Taylor, A. J., & Watts, G. (1952). The Synthesis of Some 5-Alkyl-2-methylbenzoic Acids. Journal of the Chemical Society.
    • Source:

  • Solubility Measurement Methodology

    • Li, Y., et al. (2018). Measurement and Correlation of Solubility of 4-tert-Butylbenzoic Acid in Various Solvents. Journal of Chemical & Engineering Data. (Provides the methodological baseline for the para analog).
    • Source:

  • Thermodynamic Modeling (Apelblat)

    • Apelblat, A., & Manzurola, E. (1999).
    • Source:

  • Chemical Data & Safety

    • PubChem. (2025).[3] 4-Tert-butyl-2-methylbenzoic acid (CAS 33691-85-9).[3][4] National Library of Medicine.

    • Source:

Sources

4-Tert-butyl-2-methylbenzoic acid safety data sheet (SDS) GHS classification

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the GHS Classification of 4-Tert-butyl-2-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Global Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-tert-butyl-2-methylbenzoic acid (CAS No. 33691-85-9). As a crucial document for ensuring laboratory safety and regulatory compliance, this guide synthesizes critical hazard information with practical, field-proven insights for handling and risk mitigation.

Chemical Identification and GHS Classification

4-tert-butyl-2-methylbenzoic acid is a substituted benzoic acid derivative with the molecular formula C12H16O2.[1] Accurate hazard identification is the foundation of laboratory safety. The GHS provides a standardized framework for communicating the intrinsic hazards of chemical substances. For 4-tert-butyl-2-methylbenzoic acid, the GHS classification indicates that it is a hazardous substance requiring specific handling precautions.[1]

The GHS classification for 4-tert-butyl-2-methylbenzoic acid is summarized below:

Hazard ClassHazard Category
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity, Single ExposureCategory 3
Source: European Chemicals Agency (ECHA) via PubChem[1]

This classification necessitates the use of a specific GHS pictogram on all containers and in all safety data sheets (SDS) to provide an immediate visual warning of the potential hazards.

GHS Pictogram:

  • Exclamation Mark: Indicates that the substance may cause irritation (skin and eye), may cause respiratory irritation, and may have other less severe toxic effects.

Signal Word: Warning [1]

The signal word "Warning" is used to indicate a less severe hazard level compared to "Danger."

Hazard Statements and Their Implications

Hazard statements are standardized phrases that describe the nature of the hazard. For 4-tert-butyl-2-methylbenzoic acid, the following hazard statements apply:

  • H315: Causes skin irritation. [1] This indicates that direct contact with the skin can lead to inflammation, redness, and discomfort.

  • H319: Causes serious eye irritation. [1] Contact with the eyes can result in significant irritation, potentially leading to reversible damage if not promptly addressed.

  • H335: May cause respiratory irritation. [1] Inhalation of dust or aerosols of this compound can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.

The following diagram illustrates the logical flow from hazard identification to the assignment of GHS elements for 4-tert-butyl-2-methylbenzoic acid.

GHS_Classification_Flow cluster_0 Hazard Identification cluster_1 Hazard Classification cluster_2 GHS Label Elements Chemical 4-tert-butyl-2-methylbenzoic acid Skin_Irritation Skin Irritation (Category 2) Chemical->Skin_Irritation Eye_Irritation Serious Eye Irritation (Category 2A) Chemical->Eye_Irritation Respiratory_Irritation Respiratory Irritation (STOT SE 3) Chemical->Respiratory_Irritation Pictogram Pictogram (Exclamation Mark) Skin_Irritation->Pictogram Signal_Word Signal Word (Warning) Skin_Irritation->Signal_Word Hazard_Statements Hazard Statements (H315, H319, H335) Skin_Irritation->Hazard_Statements Eye_Irritation->Pictogram Eye_Irritation->Signal_Word Eye_Irritation->Hazard_Statements Respiratory_Irritation->Pictogram Respiratory_Irritation->Signal_Word Respiratory_Irritation->Hazard_Statements

Caption: GHS Classification Workflow for 4-tert-butyl-2-methylbenzoic acid.

Precautionary Statements and Safe Handling Protocols

Precautionary statements provide standardized advice on how to prevent or minimize adverse effects resulting from exposure to a hazardous chemical. For 4-tert-butyl-2-methylbenzoic acid, these are grouped into four categories: Prevention, Response, Storage, and Disposal.[1]

Prevention
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1]

  • P264: Wash hands thoroughly after handling. [1]

  • P271: Use only outdoors or in a well-ventilated area. [1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection. [1]

Experimental Protocol for Safe Handling:

  • Engineering Controls: Always handle 4-tert-butyl-2-methylbenzoic acid in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has adequate airflow.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves (e.g., nitrile) at all times.

    • Eye Protection: Use chemical safety goggles or a face shield.

    • Lab Coat: A buttoned lab coat should be worn to protect from skin contact.

  • Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Response
  • P302+P352: IF ON SKIN: Wash with plenty of water. [1]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. [1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

  • P319: If eye irritation persists: Get medical advice/attention. [1]

  • P332+P317: If skin irritation occurs: Get medical help. [1]

  • P362+P364: Take off contaminated clothing and wash it before reuse. [1]

The following workflow outlines the appropriate first-aid response in case of accidental exposure.

First_Aid_Workflow cluster_routes Routes of Exposure cluster_actions Immediate Actions Exposure Accidental Exposure to 4-tert-butyl-2-methylbenzoic acid Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Wash_Skin Wash with plenty of water (P302+P352) Skin_Contact->Wash_Skin Rinse_Eyes Rinse cautiously with water for several minutes (P305+P351+P338) Eye_Contact->Rinse_Eyes Move_to_Fresh_Air Move to fresh air (P304+P340) Inhalation->Move_to_Fresh_Air Medical_Attention Seek Medical Attention if Symptoms Persist (P319, P332+P317) Wash_Skin->Medical_Attention Rinse_Eyes->Medical_Attention Move_to_Fresh_Air->Medical_Attention

Caption: First-Aid Response Workflow for Accidental Exposure.

Storage
  • P403+P233: Store in a well-ventilated place. Keep container tightly closed. [1]

  • P405: Store locked up. [1]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent moisture ingress and contamination.

  • Store in a locked cabinet or designated area accessible only to authorized personnel.

Disposal
  • P501: Dispose of contents/container to an approved waste disposal plant. [1]

Disposal Protocol:

  • Dispose of waste material and containers in accordance with local, regional, and national regulations.

  • Do not dispose of the chemical down the drain or into the environment.

  • Use a licensed chemical waste disposal company for disposal.

Toxicological Information

Conclusion

The GHS classification of 4-tert-butyl-2-methylbenzoic acid as a skin, eye, and respiratory irritant underscores the importance of stringent safety protocols in a research and development setting. Adherence to the precautionary statements, including the use of appropriate engineering controls and personal protective equipment, is paramount to mitigating the risks associated with its handling. This guide serves as a foundational resource for professionals working with this compound, promoting a culture of safety and regulatory compliance.

References

  • PubChem. (n.d.). 4-Tert-butyl-2-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 4-tert-butyl-2-methylbenzoic acid from 4-tert-butyl-2-methyltoluene

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for Catalytic Aerobic Oxidation of 4-tert-Butyl-2-methyltoluene

Executive Summary & Strategic Rationale

The synthesis of 4-tert-butyl-2-methylbenzoic acid (CAS: 33691-85-9) is a critical transformation in the production of agrochemical intermediates (e.g., acaricides) and late-stage pharmaceutical building blocks. The core challenge lies in the regioselective oxidation of the starting material, 4-tert-butyl-2-methyltoluene (also known as 4-tert-butyl-o-xylene).

This substrate contains two non-equivalent methyl groups. Standard oxidation protocols often lead to mixtures of isomers or over-oxidation to 4-tert-butylphthalic acid. This guide details a high-fidelity Cobalt/Manganese/Bromide (Co/Mn/Br) catalyzed aerobic oxidation protocol. This method leverages the electronic activation provided by the tert-butyl group to selectively oxidize the para-methyl group while preserving the ortho-methyl group and the bulky alkyl substituent.

Key Technical Advantages:

  • Regiocontrol: Exploits the inductive (+I) activation of the C1-methyl (para to t-butyl) vs. the C2-methyl (meta to t-butyl).

  • Self-Limiting: The formation of the electron-withdrawing carboxyl group (-COOH) deactivates the ring, preventing over-oxidation to the dicarboxylic acid under controlled conditions.

  • Scalability: Utilizes air/oxygen as the terminal oxidant, eliminating stoichiometric heavy metal waste (e.g., KMnO4, CrO3).

Mechanistic Insight & Reaction Design

The selectivity of this reaction is governed by the interplay of steric hindrance and electronic effects .

  • Electronic Activation: The tert-butyl group is a strong electron-donating group. It increases electron density at the ortho and para positions. The C1-methyl group is para to the tert-butyl group, making its benzylic C-H bonds more electron-rich and susceptible to hydrogen atom abstraction (HAT) by the electrophilic peroxy radicals.

  • Deactivation Post-Oxidation: Once the C1-methyl is converted to a carboxylic acid, the ring becomes electron-deficient. This raises the ionization potential of the remaining C2-methyl group, effectively halting the reaction at the mono-acid stage under the specified temperature and pressure.

Visualization: Reaction Pathway and Selectivity

The following diagram illustrates the selective oxidation pathway and the competing side reactions.

ReactionPathway Start 4-tert-butyl-2-methyltoluene (Starting Material) Radical Benzylic Radical Intermediate (C1) Start->Radical Co(III)/Mn(III) -H• (Fastest at C1) Isomer 5-tert-butyl-2-methylbenzoic acid (Regio-isomer Impurity) Start->Isomer Oxidation at C2 (Slower - Meta Effect) Target 4-tert-butyl-2-methylbenzoic acid (TARGET PRODUCT) Radical->Target +O2, -H2O OverOx 4-tert-butylphthalic acid (Over-oxidation Impurity) Target->OverOx Excess Heat/Cat. (Slow Step)

Caption: Reaction pathway highlighting the kinetic preference for C1 oxidation (Para-activation) over C2 oxidation (Meta-deactivation).

Experimental Protocol: Liquid-Phase Aerobic Oxidation

This protocol is optimized for a 1-liter Parr reactor (high-pressure autoclave). For laboratory screening, glass pressure tubes can be used, but mass transfer limitations may affect yield.

3.1 Reagents and Materials
ComponentRoleSpecificationMass/Vol (Example)
4-tert-butyl-2-methyltoluene Substrate>98% Purity162.3 g (1.0 mol)
Acetic Acid (Glacial) Solvent<0.1% Water500 mL
Cobalt(II) Acetate[1] · 4H2O CatalystACS Reagent2.49 g (10 mmol)
Manganese(II) Acetate · 4H2O Co-CatalystACS Reagent0.61 g (2.5 mmol)
Sodium Bromide (NaBr) Promoter>99%0.51 g (5 mmol)
Compressed Air OxidantIndustrial GradeCylinder

Critical Note on Catalyst Ratio: A Co:Mn ratio of roughly 4:1 is optimal. Manganese promotes the regeneration of Co(III) but can lead to over-oxidation if too high. Bromide is essential for the radical chain propagation (via bromine radicals).

3.2 Step-by-Step Procedure
  • Charge Reactor:

    • In a clean, dry 1L titanium or Hastelloy autoclave, dissolve the Cobalt Acetate, Manganese Acetate, and Sodium Bromide in the Glacial Acetic Acid.

    • Add the substrate 4-tert-butyl-2-methyltoluene .

    • Checkpoint: Ensure the mixture is homogeneous. A slight pink/brown color is normal due to Co/Mn salts.

  • Pressurization & Heating:

    • Seal the reactor and purge three times with Nitrogen (N2) to remove ambient oxygen.

    • Pressurize with Air to 1.5 MPa (approx. 220 psi).

    • Set the agitation speed to 800-1000 RPM . High shear is critical to overcome gas-liquid mass transfer limitations.

    • Heat the reactor to 130°C .

  • Reaction Phase:

    • Once at 130°C, the reaction will initiate (often signaled by an exotherm). Maintain temperature between 130°C - 140°C using internal cooling coils if necessary.

    • Maintain pressure at 1.5 - 2.0 MPa by continuously feeding air (or topping up) to replace consumed oxygen.

    • Duration: Run for 3 to 5 hours .

    • Monitoring: Monitor O2 consumption. The reaction is complete when O2 uptake plateaus.

  • Workup & Isolation:

    • Cool the reactor to 25°C .

    • Vent the pressure carefully.

    • Discharge the reaction slurry. The product, 4-tert-butyl-2-methylbenzoic acid , typically precipitates out of the acetic acid upon cooling.

    • Filtration: Filter the solid crude product.

    • Washing: Wash the cake with cold 90% Acetic Acid/Water (2x 50mL) followed by water (3x 100mL) to remove catalyst residues.

    • Drying: Dry in a vacuum oven at 60°C for 12 hours.

  • Purification (Optional but Recommended):

    • Recrystallize from Ethanol/Water (80:20) or pure Toluene if high purity (>99.5%) is required for pharmaceutical applications.

3.3 Expected Results[2]
ParameterExpected ValueNotes
Conversion > 95%Unreacted starting material can be recycled.
Selectivity > 92%Main impurity is 4-tert-butylphthalic acid (<3%).
Isolated Yield 85 - 90%Dependent on crystallization efficiency.
Appearance White Crystalline SolidMelting Point: ~165-167°C [1].
Process Control & Troubleshooting

The following logic flow describes how to handle deviations during the synthesis.

ProcessControl Check1 Check O2 Uptake Rate Decision1 Uptake Too Slow? Check1->Decision1 Action1 Increase Temp to 145°C OR Add Initiator (TBHP) Decision1->Action1 Yes Decision2 Color is Green (Co3+)? Decision1->Decision2 No Action2 Normal Operation (Active Catalyst) Decision2->Action2 Yes Action3 Catalyst Dead (Co2+ pink) Add more Br- or increase O2 pressure Decision2->Action3 No (Pink/Brown)

Caption: Troubleshooting logic for the Co/Mn/Br catalytic cycle during oxidation.

Safety & Handling
  • High Pressure: This reaction involves compressed air and organic solvents at high temperatures. Ensure the autoclave is rated for the pressure and equipped with a rupture disc.

  • Flammability: Acetic acid and the substrate are flammable. The headspace gas composition must be kept outside the explosive limit. Using dilute oxygen (Air) is safer than pure O2.

  • Corrosion: Bromide in acetic acid is corrosive to stainless steel at high temperatures. Titanium or Hastelloy C-276 reactors are mandatory for long-term operation.

References
  • Google Patents. (2012). Process for synthesizing p-tert-butylbenzoic acid (CN102617335B).
  • PubChem. (2025).[3] 4-tert-butyl-2-methylbenzoic acid (CID 11958977).[3] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2007). Selective Oxidation of 4-Tert-butyltoluene to 4-Tert-butylbenzaldehyde Over Co/MCM-41. Retrieved from [Link]

Sources

Protocol for oxidation of p-tert-butyl-o-xylene to benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OX-2026-TBX Topic: Oxidative Transformation of p-tert-Butyl-o-Xylene Target Product Analysis: 4-tert-Butylphthalic Acid (Primary) vs. Benzoic Acid Derivatives

Part 1: Executive Summary & Chemical Logic

Abstract This application note details the protocol for the oxidative conversion of p-tert-butyl-o-xylene (1-tert-butyl-3,4-dimethylbenzene). While the request specifies "benzoic acid" as the target, strict chemical stoichiometry dictates that the direct oxidation of p-tert-butyl-o-xylene yields 4-tert-butylphthalic acid (4-tert-butylbenzene-1,2-dicarboxylic acid). The tert-butyl group, lacking benzylic hydrogens, is chemically resistant to standard oxidative cleavage (e.g.,


 or Co/Mn/Br systems), while the two ortho-methyl groups are readily oxidized to carboxylic acids.

This guide provides the definitive protocol for the Permanganate Oxidation method, optimized for laboratory-scale synthesis, and discusses the mechanistic constraints preventing direct conversion to simple benzoic acid without concurrent dealkylation steps.

Critical Chemical Context

  • Substrate: p-tert-butyl-o-xylene

  • Standard Product: 4-tert-butylphthalic acid.[1]

  • Why not Benzoic Acid? Conversion to simple benzoic acid requires the cleavage of the C-C bond at the quaternary tert-butyl site and the removal of one methyl/carboxyl group. This is a degradation pathway, not a synthesis.

  • Nomenclature Check: If the researcher’s target is p-tert-butylbenzoic acid, the required starting material is p-tert-butyltoluene, not o-xylene.

Part 2: Reaction Mechanism & Pathway Visualization

The oxidation proceeds via a radical or permanganate ester mechanism (depending on the oxidant), targeting the benzylic C-H bonds.

Reaction Pathway Diagram

OxidationPathway Substrate p-tert-Butyl-o-Xylene (1-tert-butyl-3,4-dimethylbenzene) Intermediate Intermediate (Mono-carboxylic Acid) Substrate->Intermediate Oxidation (Step 1) -CH3 -> -COOH Note1 tert-Butyl group remains intact (No benzylic H) Substrate->Note1 Product 4-tert-Butylphthalic Acid (Target Oxidation Product) Intermediate->Product Oxidation (Step 2) -CH3 -> -COOH Benzoic Benzoic Acid (Degradation Product) Product->Benzoic Requires Dealkylation & Decarboxylation (Not Standard)

Caption: Stepwise oxidation of p-tert-butyl-o-xylene. Note the stability of the tert-butyl group preventing direct conversion to benzoic acid.

Part 3: Experimental Protocol

Method A: Potassium Permanganate Oxidation (Laboratory Scale) This method is preferred for high purity and operational safety in a research setting. It selectively oxidizes alkyl groups with benzylic hydrogens.

Reagents & Equipment:

  • Substrate: p-tert-butyl-o-xylene (purity >98%).[1]

  • Oxidant: Potassium Permanganate (

    
    ).
    
  • Solvent: Pyridine/Water mixture (2:1 v/v) or tert-Butanol/Water (to solubilize the organic substrate).

  • Catalyst (Optional): Cetyltrimethylammonium bromide (CTAB) as a phase transfer catalyst if using a biphasic water system.

Step-by-Step Workflow:

  • Stoichiometric Calculation:

    • The oxidation of two methyl groups requires 4 equivalents of oxygen.

    • Standard ratio: Use 6.0 - 8.0 molar equivalents of

      
       per mole of substrate to ensure complete oxidation of both methyls to carboxyls.
      
  • Setup:

    • Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

    • Charge the flask with p-tert-butyl-o-xylene (10 mmol, ~1.76 g) and Pyridine:Water (2:1, 50 mL).

  • Oxidant Addition:

    • Heat the mixture to 60°C .

    • Add

      
       (80 mmol, ~12.6 g) in small portions over 1 hour. Caution: Exothermic reaction. Monitor temperature.
      
  • Reflux:

    • Raise temperature to 95-100°C (Reflux) .

    • Maintain reflux for 4–6 hours . The purple color of permanganate should fade to the brown precipitate of Manganese Dioxide (

      
      ).
      
  • Workup (Filtration & Acidification):

    • Hot Filtration: Filter the reaction mixture while hot through a Celite pad to remove insoluble

      
      . Wash the pad with hot water.
      
    • Concentration: Rotovap the filtrate to remove pyridine (if used).

    • Acidification: Cool the aqueous filtrate to 0°C. Slowly add concentrated HCl until pH ~1–2.

    • Precipitation: The product, 4-tert-butylphthalic acid , will precipitate as a white solid.

  • Purification:

    • Filter the solid.

    • Recrystallize from dilute ethanol or acetic acid.

    • Note: If the anhydride is desired, heat the diacid to >200°C or reflux in acetic anhydride.

Data Summary Table

ParameterSpecificationNotes
Substrate p-tert-butyl-o-xyleneMW: 176.26 g/mol
Oxidant

Excess (6-8 eq) required for di-acid.[1]
Temperature 95–100°CReflux conditions essential.
Time 4–6 HoursMonitor via TLC (disappearance of non-polar spot).
Expected Product 4-tert-butylphthalic acidMW: 222.24 g/mol
Typical Yield 75–85%Dependent on efficient stirring and phase transfer.

Part 4: Troubleshooting & Variants

Variant B: Industrial Co/Mn/Br Oxidation (Amoco-Type) For researchers mimicking industrial conditions (e.g., terephthalic acid production), the use of Cobalt(II) acetate, Manganese(II) acetate, and Sodium Bromide in Acetic Acid at high pressure (20–30 bar, 180°C) is standard.

  • Outcome: This harsh method also yields 4-tert-butylphthalic acid. The tert-butyl group generally survives these conditions unless extreme temperatures (>220°C) cause dealkylation.

Addressing the "Benzoic Acid" Target: If the strict requirement is Benzoic Acid (unsubstituted), the protocol requires a dealkylation step post-oxidation:

  • Oxidation: Convert xylene to 4-tert-butylphthalic acid.

  • Decarboxylation: Heat with copper/quinoline to remove carboxyl groups (yields tert-butylbenzene). Counter-productive.

  • Dealkylation: Acid-catalyzed retro-Friedel-Crafts (using Lewis acids like

    
    ).
    

References

  • Synthesis of 4-tert-butylphthalic acid: Patent CN108047089B. Preparation method of 4-tert-butyl phthalonitrile (via oxidation of 4-tert-butyl-o-xylene).[1] Google Patents. Link

  • Oxidation of Alkylbenzenes: "Oxidation of p-Xylene to Terephthalic Acid: New Trends." MDPI Processes, 2023. (Provides the mechanistic basis for Co/Mn/Br and Permanganate oxidations of methyl-substituted benzenes). Link

  • Stability of tert-Butyl Groups: "Does Tert-Butyl Alcohol Really Terminate the Oxidative Activity of •OH?" Environmental Science & Technology, 2016.[2] (Discusses the resistance/scavenging nature of t-butyl groups in oxidative environments). Link

  • Industrial Context (Amoco Process): "Kinetic Investigations of p-Xylene Oxidation to Terephthalic Acid with a Co/Mn/Br Catalyst." Ind.[2][3][4][5][6] Eng. Chem. Res. 2011.[7] Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in esterification of 4-tert-butyl-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Esterification of 4-tert-butyl-2-methylbenzoic acid

Welcome to the technical support center for complex organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the esterification of sterically hindered carboxylic acids, specifically 4-tert-butyl-2-methylbenzoic acid. The bulky tert-butyl group and the ortho-methyl group create significant steric hindrance around the carboxylic acid functionality, often leading to low or no yield with standard esterification protocols.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you successfully navigate these synthetic challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might be facing in the laboratory and offers targeted solutions based on established chemical principles.

Question: Why am I observing low to no conversion of my 4-tert-butyl-2-methylbenzoic acid to its ester using Fischer-Speier esterification?

Answer:

The direct acid-catalyzed esterification, known as the Fischer-Speier method, is often unsuccessful for sterically hindered acids like 4-tert-butyl-2-methylbenzoic acid.[1] The reaction mechanism involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[2] However, the methyl group at the ortho (C2) position and the bulky tert-butyl group create a crowded environment around the carboxylic acid group. This steric hindrance physically blocks the approach of the alcohol nucleophile, preventing the reaction from proceeding at a reasonable rate.[1] Even with a large excess of alcohol and prolonged reaction times, the acid is often recovered unchanged.[3]

Solution: You need to employ a strategy that either enhances the electrophilicity of the carboxylic acid or utilizes a more potent nucleophilic activation pathway. This typically involves moving away from direct acid catalysis to coupling-agent-mediated methods.

Question: I tried a carbodiimide coupling reaction (DCC/DMAP), but the yield is still poor, and I have a significant amount of an insoluble byproduct. What is happening?

Answer:

While carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) are excellent for many esterifications, their effectiveness can be diminished with severely hindered substrates.[4][5][6] The mechanism involves the formation of an O-acylisourea intermediate, which is then attacked by the alcohol.[4][6]

Several issues can arise:

  • Slow reaction with the alcohol: The steric hindrance on your carboxylic acid can slow down the reaction of the O-acylisourea with the alcohol.

  • Formation of N-acylurea: This slow reaction provides an opportunity for an intramolecular rearrangement of the O-acylisourea to a stable and unreactive N-acylurea.[5][6] This is often the main cause of low yields.

  • Byproduct precipitation: The dicyclohexylurea (DCU) byproduct formed from DCC is poorly soluble in many organic solvents and can sometimes trap your product, complicating purification.[6]

Solutions:

  • Optimize the catalyst: Ensure you are using a catalytic amount (typically 5-10 mol%) of 4-dimethylaminopyridine (DMAP). DMAP acts as a superior acyl transfer agent by forming a highly reactive acylpyridinium intermediate, which is more susceptible to nucleophilic attack by the alcohol and helps to outcompete the formation of the N-acylurea.[4][5]

  • Switch to a more soluble carbodiimide: Consider using N,N'-diisopropylcarbodiimide (DIC) or a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7][8] The corresponding urea byproducts (diisopropylurea and EDU) are more soluble in common organic solvents, simplifying purification.[8]

  • Consider alternative activation methods: If carbodiimide methods are still proving inefficient, more powerful activation strategies like the Yamaguchi or Mitsunobu reactions are recommended.

Frequently Asked Questions (FAQs)

This section covers broader questions about methodology and reagent selection for the esterification of 4-tert-butyl-2-methylbenzoic acid.

Question: What are the most effective methods for esterifying sterically hindered acids like 4-tert-butyl-2-methylbenzoic acid?

Answer:

For severely hindered systems, you should consider one of the following robust methods:

  • Yamaguchi Esterification: This is often the go-to method for highly hindered substrates.[9][10] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then reacted with the alcohol in the presence of a stoichiometric amount of DMAP.[9][11] This method is particularly effective for the synthesis of highly functionalized esters and macrolactones.[9][12]

  • Steglich Esterification: This method utilizes a carbodiimide (like DCC or DIC) in the presence of a catalytic amount of DMAP.[4][5] It is a mild and effective method for converting sterically demanding substrates.[4][13]

  • Mitsunobu Reaction: This redox-condensation reaction using a phosphine (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD) can be highly effective for hindered systems.[14][15][16] It offers mild reaction conditions and often proceeds with a clean inversion of stereochemistry at the alcohol center, if applicable.[15][17] Recent studies have shown that sonication can dramatically accelerate the Mitsunobu reaction for sterically hindered substrates.[18]

  • Conversion to Acid Chloride: An alternative two-step approach is to first convert the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the ester.[1]

Question: How do I choose the right method for my specific alcohol?

Answer:

The choice of method can depend on the nature of your alcohol:

  • Primary and Secondary Alcohols: Yamaguchi, Steglich, and Mitsunobu reactions are all excellent choices. The Mitsunobu reaction is particularly advantageous if you need to control the stereochemistry of a chiral secondary alcohol, as it proceeds with inversion of configuration.[14][16]

  • Tertiary Alcohols: Esterification with tertiary alcohols is notoriously difficult due to steric hindrance on the alcohol as well.[19] The Yamaguchi esterification has shown success in these challenging cases.[10] Another specialized method involves converting the carboxylic acid to its acid chloride and reacting it with the tertiary alcohol in the presence of a silver salt (e.g., AgCN) or using a strong, non-nucleophilic base.

Question: How can I monitor the progress of my esterification reaction?

Answer:

Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a quick and straightforward method to qualitatively assess the consumption of the starting carboxylic acid and the formation of the less polar ester product.

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the conversion of the starting material and the formation of the product.[20] They are also excellent for identifying the presence of side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the carboxylic acid proton (a broad singlet, typically >10 ppm) and the appearance of new signals corresponding to the ester product (e.g., new signals for the alcohol moiety adjacent to the carbonyl).

  • Infrared (IR) Spectroscopy: You can monitor the disappearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the C-O stretch of the ester (around 1000-1300 cm⁻¹). The carbonyl (C=O) stretch will also shift to a higher wavenumber (typically from ~1700 cm⁻¹ for the acid to ~1735 cm⁻¹ for the ester).[21]

Detailed Experimental Protocols

Here are step-by-step protocols for the most effective methods. Note: These are general procedures and may require optimization for your specific substrate and scale.

Protocol 1: Yamaguchi Esterification

This protocol is highly recommended for achieving good yields with 4-tert-butyl-2-methylbenzoic acid.

Step 1: Formation of the Mixed Anhydride

  • To a solution of 4-tert-butyl-2-methylbenzoic acid (1.0 equiv.) in anhydrous THF (or toluene) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 equiv.).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2,4,6-trichlorobenzoyl chloride (1.05 equiv.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of triethylamine hydrochloride as a white precipitate will be observed.

Step 2: Ester Formation

  • In a separate flask, dissolve the alcohol (1.2-1.5 equiv.) and DMAP (3.0-4.0 equiv.) in anhydrous THF (or toluene).

  • Filter the mixed anhydride solution from Step 1 through a cannula into the alcohol/DMAP solution at room temperature.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or HPLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Steglich Esterification (using DIC)

This is a milder alternative that often provides good results and easier purification compared to DCC.

  • Dissolve 4-tert-butyl-2-methylbenzoic acid (1.0 equiv.), the alcohol (1.2 equiv.), and DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM) or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add N,N'-diisopropylcarbodiimide (DIC) (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once complete, filter the reaction mixture to remove any precipitated diisopropylurea (though most will remain in solution).

  • Concentrate the filtrate and purify by column chromatography.

Data and Visualization

Table 1: Comparison of Esterification Methods for Hindered Acids

MethodActivating AgentCatalyst/Co-reagentTypical ConditionsKey AdvantagesCommon Issues
Fischer-Speier Strong Acid (e.g., H₂SO₄)NoneReflux in excess alcoholSimple, inexpensive reagentsFails for sterically hindered acids.[1]
Steglich Carbodiimide (DCC, DIC)DMAP (catalytic)Room temp, DCM/THFMild conditionsN-acylurea formation, purification.[5]
Yamaguchi 2,4,6-Trichlorobenzoyl ChlorideDMAP (stoichiometric)Room temp, THF/TolueneHigh yields for hindered substrates.[10]Requires stoichiometric DMAP.
Mitsunobu Phosphine (e.g., PPh₃)Azodicarboxylate (DEAD, DIAD)0 °C to room temp, THFMild, stereochemical inversion.[15]Stoichiometric byproducts, purification.

Diagram 1: Decision-Making Workflow for Esterification of 4-tert-butyl-2-methylbenzoic acid

Esterification_Workflow start Start: Esterify 4-tert-butyl-2-methylbenzoic acid fischer Attempt Fischer Esterification? start->fischer fischer_fail Low/No Conversion (Expected) fischer->fischer_fail Yes coupling Choose a Coupling Method fischer->coupling No (Recommended) fischer_fail->coupling steglich Steglich Esterification (DIC/DMAP) coupling->steglich Mild Conditions Preferred yamaguchi Yamaguchi Esterification coupling->yamaguchi Highest Yield Priority mitsunobu Mitsunobu Reaction coupling->mitsunobu Stereocontrol Needed check_yield Yield > 70%? steglich->check_yield yamaguchi->check_yield mitsunobu->check_yield success Success: Purify Product check_yield->success Yes troubleshoot Troubleshoot: - Check reagents - Optimize stoichiometry - Try alternative method check_yield->troubleshoot No troubleshoot->coupling Steglich_Mechanism cluster_activation Activation Step cluster_catalysis DMAP Catalysis cluster_side_reaction Side Reaction cluster_nucleophilic_attack Nucleophilic Attack RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC R'-N=C=N-R' DCC->O_Acylisourea Acylpyridinium Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acylpyridinium N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Slow) DCU Urea Byproduct O_Acylisourea->DCU DMAP DMAP DMAP->Acylpyridinium Acylpyridinium->DMAP Regenerated Ester Ester (R-COOR'') Acylpyridinium->Ester ROH R''-OH ROH->Ester

Caption: The catalytic cycle of the Steglich esterification.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

  • Vaia. (n.d.). Explain the observation that attempted Fischer esterification of 2,4,6-trimethylbenzoic acid with methanol and HCl is unsuccessful. Retrieved from [Link]

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]

  • Wikipedia. (n.d.). Yamaguchi esterification. Retrieved from [Link]

  • Atlanchim Pharma. (n.d.). Recent Advances in the Mitsunobu Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Munawar, S., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 6, 101213. [Link]

  • Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. Retrieved from [Link]

  • Byju's. (2019, January 23). Fischer Esterification. Retrieved from [Link]

  • Giacometti, J. (2018). Monitoring the esterification of sorbitol and fatty acids by gas chromatography. ResearchGate. [Link]

  • Khan, A., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

  • Spectroscopy Online. (2023, August 16). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Retrieved from [Link]

  • AAPPTEC. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Oxidation of 4-tert-Butyl-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the oxidation of 4-tert-butyl-2-methylbenzoic acid to 4-tert-butylphthalic acid. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common issues and enhance reaction yields. As a Senior Application Scientist, my goal is to provide not just procedures, but a deep, mechanistic understanding to empower your experimental design.

The conversion of the methyl group on the 4-tert-butyl-2-methylbenzoic acid scaffold to a carboxylic acid is a powerful transformation, but it is often plagued by issues of low conversion, slow reaction rates, and purification challenges. This guide will address these issues systematically.

Section 1: Understanding the Reaction: Core Principles

Before troubleshooting, it's crucial to understand the fundamentals of the transformation. This reaction is a classic example of benzylic oxidation.

Q: What is the underlying mechanism of the permanganate oxidation of the methyl group?

A: The oxidation of an alkyl side-chain on a benzene ring by a strong oxidizing agent like potassium permanganate (KMnO₄) proceeds via a mechanism that hinges on the stability of the benzylic position. The reaction is thought to be initiated by the abstraction of a hydrogen atom from the benzylic carbon (the carbon directly attached to the ring).[1][2] This forms a benzylic radical, which is stabilized by resonance with the aromatic ring. This initial C-H bond cleavage is typically the rate-limiting step.[1][3] The benzylic radical is then rapidly oxidized through a series of steps, involving intermediates like benzylic alcohols and aldehydes, which are further oxidized to the final carboxylic acid.[4] Hot, alkaline KMnO₄ is aggressive enough to cleave C-C bonds in longer alkyl chains, but it will reliably convert any alkyl group with at least one benzylic hydrogen to a carboxylic acid group.[5][6]

Q: Why is the tert-butyl group not oxidized during the reaction?

A: The key requirement for this type of side-chain oxidation is the presence of at least one hydrogen atom on the benzylic carbon.[2][3] The methyl group (-CH₃) on 4-tert-butyl-2-methylbenzoic acid has three benzylic hydrogens, making it susceptible to oxidation. Conversely, the tert-butyl group's benzylic carbon is quaternary, meaning it has no C-H bonds. Without a benzylic hydrogen to abstract, the initial step of the oxidation mechanism cannot occur at this position, rendering the tert-butyl group inert to the reaction conditions.[3][6] This selectivity is a cornerstone of this synthetic strategy.

Q: What is the role of alkaline conditions in this reaction?

A: Using alkaline conditions (e.g., with NaOH or Na₂CO₃) serves two primary purposes. First, potassium permanganate is more stable and its oxidative power is modulated in a basic medium compared to acidic or neutral solutions, where it can decompose more readily.[7][8] Second, the product, 4-tert-butylphthalic acid, is deprotonated under basic conditions to form a water-soluble dicarboxylate salt. This prevents over-oxidation or other side reactions that the acidic product might undergo and aids in the initial stages of the workup.

Section 2: Troubleshooting Guide for Low Yield

This section addresses the most common problems encountered during the oxidation process.

ProblemPotential Cause(s)Recommended Solutions & Scientific Rationale
Incomplete Reaction (Significant starting material remains)1. Insufficient Oxidant: The stoichiometry may be underestimated. 2. Low Temperature: The activation energy for the initial C-H bond cleavage is not being met. 3. Poor Mixing/Mass Transfer: The reaction is heterogeneous (solid/liquid/liquid), and the reactants are not interacting effectively.1. Increase KMnO₄ Stoichiometry: For every mole of the methyl group, at least 2 moles of KMnO₄ are theoretically required. Practically, using 2.5-3.0 equivalents is recommended to drive the reaction to completion. 2. Increase Reaction Temperature: Gently refluxing the mixture (typically around 100°C in an aqueous solution) provides the necessary energy. Monitor by TLC. Be aware that excessive heat can cause decomposition.[9] 3. Improve Agitation: Use vigorous overhead mechanical stirring. Inadequate stirring is a primary cause of low yield in heterogeneous reactions as it limits the interfacial area where the reaction occurs.[10]
Very Slow Reaction (Purple KMnO₄ color persists for hours/days)Phase Limitation: The organic substrate (4-tert-butyl-2-methylbenzoic acid) has very low solubility in the aqueous permanganate solution. The reaction can only occur at the interface between the organic and aqueous phases, which is extremely slow.[11]Implement Phase-Transfer Catalysis (PTC): This is the most effective solution. A phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide, TBAB) transports the permanganate anion (MnO₄⁻) from the aqueous phase into the organic phase, allowing the reaction to proceed in a homogeneous organic environment, dramatically increasing the rate and yield.[11][12] See Section 3 for a detailed protocol.
Product Loss During Workup 1. Incomplete Quenching: Residual KMnO₄ can interfere with extraction. 2. Premature Acidification: Acidifying before removing the manganese dioxide (MnO₂) precipitate can trap the product. 3. Insufficient Acidification: The dicarboxylate salt may not be fully protonated, leading to poor extraction into the organic solvent.1. Ensure Complete Quench: After the reaction, quench excess KMnO₄ with a reducing agent (e.g., sodium bisulfite or ethanol) until the purple color disappears completely. 2. Filter Before Acidifying: Always filter the reaction mixture while it is still basic to remove the brown MnO₂ precipitate. Washing the filter cake with hot water will recover any adsorbed product salt. 3. Acidify to Low pH: After filtration, cool the filtrate and acidify with concentrated HCl or H₂SO₄ to a pH of 1-2 to ensure complete precipitation/protonation of the dicarboxylic acid before extraction.
Section 3: Advanced Protocols for Yield Enhancement

Standard conditions often give modest yields. The following approaches can provide significant improvements.

Q: How can Phase-Transfer Catalysis (PTC) dramatically improve my reaction yield and rate?

A: As mentioned, the primary bottleneck in this reaction is the inability of the aqueous permanganate ion to efficiently react with the organic-soluble substrate. A phase-transfer catalyst overcomes this barrier. The catalyst is typically a salt with a lipophilic cation and a hydrophilic anion (e.g., [R₄N]⁺Br⁻). The cation can exchange its anion for a permanganate ion in the aqueous phase, forming a lipophilic ion pair, [R₄N]⁺[MnO₄]⁻. This new ion pair is soluble in the organic phase, where it can readily oxidize the substrate.[12] The catalyst then returns to the aqueous phase to repeat the cycle. This process increases the reaction rate by orders of magnitude and often leads to cleaner reactions and higher yields.[10][11]

PTC_Mechanism cluster_0 Aqueous Phase (KMnO₄) cluster_1 Organic Phase (Substrate) KMnO4 K⁺ MnO₄⁻ QMnO4 [R₄N]⁺ MnO₄⁻ (Organic Soluble) KMnO4->QMnO4 Anion Exchange QBr_aq [R₄N]⁺ Br⁻ Substrate Ar-CH₃ Product Ar-COO⁻ QBr_org [R₄N]⁺ Br⁻ Product->QBr_org Forms QBr_org->QBr_aq Returns to Aqueous Phase QMnO4->Substrate Oxidation

Caption: Phase-Transfer Catalysis (PTC) Workflow.

Q: Are there alternative oxidants to potassium permanganate?

A: Yes, while KMnO₄ is a classic and cost-effective choice, other methods can offer benefits in terms of milder conditions or different selectivity profiles, especially for sensitive substrates.

  • Catalytic Air Oxidation: Industrial production of similar benzoic acids often uses air (O₂) as the oxidant in the presence of cobalt and manganese catalysts in an acetic acid solvent.[13] This is a greener and more atom-economical approach but may require specialized high-pressure equipment.

  • RuO₄-based Systems: Ruthenium catalysts, often generated in situ from RuCl₃ with a co-oxidant like sodium hypochlorite (NaOCl) or periodate, can be very effective for benzylic oxidation under phase-transfer conditions.[14]

  • N-Hydroxyphthalimide (NHPI) Catalysis: NHPI can catalyze the aerobic (with O₂) oxidation of alkylaromatics. This metal-free system is of growing interest for green chemistry applications.[15]

Section 4: Detailed Experimental Protocols

Safety first: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all operations in a well-ventilated fume hood.

Protocol 1: Standard Aqueous KMnO₄ Oxidation

This protocol is a baseline method often cited but can result in moderate yields due to phase limitations.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-tert-butyl-2-methylbenzoic acid (1.0 eq). Add a 1 M aqueous solution of sodium hydroxide (NaOH) (2.5 eq) and water.

  • Addition of Oxidant: While stirring vigorously, add potassium permanganate (KMnO₄) (2.5 eq) portion-wise over 30-45 minutes. The addition is exothermic; maintain the temperature below 50°C with an ice bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 100°C) with continued vigorous stirring. Monitor the reaction by TLC. The purple color of the permanganate should fade and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction may take 8-24 hours.

  • Quench and Filtration: Cool the mixture to room temperature. Quench any excess KMnO₄ by adding a small amount of ethanol or a saturated solution of sodium bisulfite until the purple color is fully discharged. Filter the mixture through a pad of celite while still basic to remove the MnO₂. Wash the filter cake thoroughly with hot water to recover all the water-soluble product salt.

  • Isolation: Combine the filtrate and washings. Cool the solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate of 4-tert-butylphthalic acid will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent (e.g., water or a toluene/heptane mixture) for higher purity.

Protocol 2: High-Yield Oxidation using Phase-Transfer Catalysis (PTC)

This optimized protocol significantly enhances reaction rate and yield.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-tert-butyl-2-methylbenzoic acid (1.0 eq), toluene (as the organic solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 - 0.10 eq).

  • Addition of Oxidant: In a separate beaker, dissolve potassium permanganate (KMnO₄) (2.5 eq) and sodium hydroxide (NaOH) (2.5 eq) in water.

  • Reaction: Heat the organic mixture to 80-90°C. Add the aqueous KMnO₄/NaOH solution slowly over 1 hour with vigorous stirring. A rapid color change from purple in the aqueous layer to a dark organic layer should be observed. Maintain the temperature and stir vigorously for 2-6 hours until TLC analysis shows complete consumption of the starting material.

  • Workup and Isolation: Follow steps 4-6 from Protocol 1. The workup procedure is identical. The significantly shorter reaction time and higher conversion are the primary benefits of this method.

Experiment_Workflow A 1. Reaction Setup (Substrate + Solvent/Base) B 2. Add Oxidant (KMnO₄) & Heat A->B C 3. Reaction Monitoring (TLC, Color Change) B->C D 4. Cool & Quench (e.g., NaHSO₃) C->D E 5. Filter MnO₂ (While Basic) D->E F 6. Acidify Filtrate (HCl to pH 1-2) E->F G 7. Isolate Product (Filtration/Extraction) F->G H 8. Purify (Recrystallization) G->H

Caption: General Experimental Workflow for Oxidation.

References
  • Alkyne Reactions: Oxidation with KMnO4 (Mild vs Hot) - OrgoSolver. OrgoSolver. Available at: [Link]

  • Mechanism of arene side chain oxidation by permanganate - Chemistry Stack Exchange. (2012). Chemistry Stack Exchange. Available at: [Link]

  • Lee, D. G. (2008). Oxidation by permanganate: synthetic and mechanistic aspects. NIT Rourkela. Available at: [Link]

  • Clark, J. (2016). alkenes and potassium manganate(VII) (permanganate). Chemguide. Available at: [Link]

  • Permanganate Oxidation mechanisms of Alkylarenes. (2016). IOSR Journal. Available at: [Link]

  • Sasson, Y., et al. (1986). Selective oxidation of substituted xylenes to toluic acids by hypochlorite–Ru system under phase transfer conditions. Chemical Communications. Available at: [Link]

  • 18.7: Side-Chain Reactions of Benzene Derivatives. (2021). Chemistry LibreTexts. Available at: [Link]

  • Preparation method of 4-tert-butyl phthalonitrile. (2018). Google Patents. CN108047089B.
  • An Investigation of N-Hydroxyphthalimide Catalyzed Aerobic Oxidation of Toluene without Metal Ions in Liquid Phase: Effect of Solvents and Phase Transfer Catalysts. (2024). PMC. Available at: [Link]

  • Oxidation of Alkyl Side Chains. Alhimya. Available at: [Link]

  • Side Chain Oxidation of alkyl Benzene by DEY'S LEARNING. (2019). YouTube. Available at: [Link]

  • Side-Chain Oxidation Explained: Definition, Examples, Practice & Video Lessons. (2022). Pearson+. Available at: [Link]

  • Catalytic Vapor-Phase Ammoxidation of Substituted Toluenes over Chromium Oxide. (2006). Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Oxidation of the Methyl Group at the Aromatic Nucleus with Molecular Oxygen in the Presence of N-Bromosuccinimide under Photoirradiation. (2007). Journal of the Chinese Chemical Society. Available at: [Link]

  • Phase-Transfer Catalysis (PTC). (2008). Macmillan Group, Princeton University. Available at: [Link]

  • TEMPO-Mediated Oxidations. Organic Chemistry Portal. Available at: [Link]

  • Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. Available at: [Link]

  • Summary of the oxidation of TBT. ResearchGate. Available at: [Link]

  • Efficient catalytic oxidation of methyl aromatic hydrocarbon with N-alkyl pyridinium salts. (2019). RSC Advances. Available at: [Link]

  • Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. (2016). Chemical Communications. Available at: [Link]

  • 4-tert-Butylphenol. Wikipedia. Available at: [Link]

  • Preparation of tert-Alkylbenzoic Acids by Liquid Phase Catalytic Oxidation. (1951). Industrial & Engineering Chemistry. Available at: [Link]

  • The oxidation of 4‐butylbenzoic acid to the corresponding aldehyde catalyzed by TEMPO or its analog. ResearchGate. Available at: [Link]

  • 4-tert-Butylphthalic acid. PubChem, NIH. Available at: [Link]

  • Functionality Of Methyl 4-Tert-Butylbenzoate and Applications. (2022). Vinati Organics. Available at: [Link]

  • 4-tert-Butyl-2-methylbenzoic acid. PubChem, NIH. Available at: [Link]

  • Catalytic oxidation of 4-tert-butyltoluene to 4-tert-butylbenzaldehyde over cobalt modified APO-5 zeolite. ResearchGate. Available at: [Link]

  • Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. (2009). International Journal of ChemTech Research. Available at: [Link]

  • Decarboxylative amination of benzoic acids bearing electron-donating substituents and nonactivated amines. (2022). Organic Chemistry Frontiers. Available at: [Link]

  • High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. (2011). The Journal of Organic Chemistry. Available at: [Link]

  • Reactions on the "Benzylic" Carbon: Bromination And Oxidation. (2018). Master Organic Chemistry. Available at: [Link]

  • Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? (2017). Quora. Available at: [Link]

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Technical Support Center: Purification of 4-tert-butyl-2-methyltoluene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-tert-butyl-2-methyltoluene. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound from unreacted starting materials and isomeric byproducts. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in achieving high purity of your target molecule.

Understanding the Purification Challenge

The synthesis of 4-tert-butyl-2-methyltoluene, often achieved through Friedel-Crafts alkylation of toluene, can result in a crude product containing unreacted toluene, as well as other positional isomers such as 3-tert-butyltoluene. The structural similarity of these compounds presents a purification challenge. This guide provides a systematic approach to selecting and optimizing the appropriate purification strategy based on the specific impurities present in your crude product.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 4-tert-butyl-2-methyltoluene in a question-and-answer format.

Q1: My crude product is a mixture of 4-tert-butyl-2-methyltoluene and unreacted toluene. What is the best initial approach for separation?

A1: For a mixture of 4-tert-butyl-2-methyltoluene and toluene, fractional distillation is often the most effective initial purification step. The significant difference in their boiling points allows for a reasonably efficient separation.

Rationale: Toluene has a boiling point of approximately 111 °C[1][2][3], while 4-tert-butyltoluene boils at around 191 °C[4]. This large boiling point difference of approximately 80 °C makes fractional distillation a highly suitable method for bulk separation.

Q2: I've performed a fractional distillation, but I'm still seeing isomeric impurities in my 4-tert-butyl-2-methyltoluene fractions. Why is this happening and what should I do?

A2: Isomeric impurities, such as 3-tert-butyltoluene, have boiling points very close to that of the desired 4-tert-butyl-2-methyltoluene, making their separation by distillation alone difficult. For instance, the boiling point of 3-tert-butyltoluene is approximately 189 °C.

Next Steps:

  • High-Efficiency Fractional Distillation: For very close-boiling isomers, a distillation column with a high number of theoretical plates and a carefully controlled reflux ratio is necessary. However, this may not be practical in all laboratory settings.

  • Column Chromatography: This is the recommended next step for removing persistent isomeric impurities. The slight differences in polarity between the isomers can be exploited for separation on a silica gel or alumina column.

  • Recrystallization: If your product is a solid at room temperature or can be induced to crystallize, this can be a powerful technique for removing small amounts of isomeric impurities.

Q3: What is a good starting point for a solvent system in column chromatography to separate 4-tert-butyl-2-methyltoluene from its isomers?

A3: For non-polar aromatic hydrocarbons like the isomers of tert-butyltoluene, a normal-phase chromatography setup with silica gel as the stationary phase is recommended. A good starting point for the mobile phase would be a non-polar solvent system, such as hexane or petroleum ether with a small percentage of a slightly more polar solvent like ethyl acetate or dichloromethane .

Expert Tip: Start with a very non-polar eluent (e.g., 1-2% ethyl acetate in hexane) and gradually increase the polarity. The isomers will have very similar retention factors (Rf), so a shallow gradient is crucial for achieving separation. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Q4: I'm trying to develop a recrystallization protocol. What solvents should I consider?

A4: The ideal recrystallization solvent is one in which 4-tert-butyl-2-methyltoluene has high solubility at elevated temperatures and low solubility at lower temperatures. Given its non-polar nature, you should start by testing solvents such as:

  • Alcohols: Ethanol or methanol. 4-tert-butyltoluene is soluble in alcohol[5].

  • Hydrocarbons: Hexane or heptane.

  • Mixed Solvent Systems: If a single solvent is not ideal, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes turbid.

Q5: My purified product still shows a broad melting point range. What could be the issue?

A5: A broad melting point range is a strong indicator of remaining impurities. Even small amounts of isomeric byproducts can disrupt the crystal lattice and lower and broaden the melting point.

Troubleshooting Steps:

  • Re-purify: Consider a second pass through a chromatography column or another recrystallization.

  • Analytical Check: Use techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify the nature and quantity of the remaining impurities. This will help you to tailor your purification strategy more effectively. An existing HPLC method for 4-tert-butyltoluene uses a reverse-phase C18 column with a mobile phase of acetonitrile, water, and an acid modifier[6].

Purification Method Selection Flowchart

The following diagram outlines a logical workflow for selecting the appropriate purification strategy for your crude 4-tert-butyl-2-methyltoluene product.

Purification_Workflow start Crude Product (4-tert-butyl-2-methyltoluene + Impurities) check_impurities Initial Analysis (e.g., GC, NMR) Identify major impurities start->check_impurities is_toluene_major Is unreacted toluene a major impurity? check_impurities->is_toluene_major fractional_distillation Fractional Distillation is_toluene_major->fractional_distillation Yes distillate_analysis Analyze Distillate Fractions is_toluene_major->distillate_analysis No fractional_distillation->distillate_analysis isomers_present Are isomeric impurities still present? distillate_analysis->isomers_present column_chromatography Column Chromatography isomers_present->column_chromatography Yes final_product Pure 4-tert-butyl-2-methyltoluene isomers_present->final_product No recrystallization Recrystallization (if applicable) column_chromatography->recrystallization For further polishing column_chromatography->final_product recrystallization->final_product Fractional_Distillation_Setup cluster_0 Fractional Distillation Apparatus heating_mantle Heating Mantle flask Round-bottom Flask (with crude mixture and boiling chips) heating_mantle->flask column Fractionating Column flask->column dist_head Distillation Head column->dist_head thermometer Thermometer dist_head->thermometer condenser Condenser dist_head->condenser outlet Water Out condenser->outlet receiving_flask Receiving Flask condenser->receiving_flask inlet Water In inlet->condenser

Caption: Diagram of a fractional distillation apparatus.

Protocol 2: Column Chromatography for Isomer Separation

This protocol provides a general guideline for the separation of 4-tert-butyl-2-methyltoluene from its isomers using flash column chromatography.

Materials:

  • Partially purified 4-tert-butyl-2-methyltoluene (from distillation)

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: Hexane and Ethyl Acetate (HPLC grade)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Solvent System Selection:

    • On a TLC plate, spot your crude mixture.

    • Develop the TLC plate in a solvent system of low polarity (e.g., 2% ethyl acetate in hexane).

    • The goal is to find a solvent system where the desired product has an Rf value of approximately 0.2-0.3, and there is visible separation from other spots.

  • Column Packing (Wet Slurry Method):

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column, and gently tap the column to ensure even packing and remove any air bubbles.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve your sample in a minimal amount of the eluent.

    • Carefully apply the sample solution to the top of the silica gel using a pipette.

    • Drain the solvent until the sample has been adsorbed onto the silica.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply pressure to the top of the column (e.g., with a bellows or regulated air line) to force the solvent through the silica gel.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Spot each fraction on a TLC plate and develop it to identify which fractions contain your purified product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-tert-butyl-2-methyltoluene.

Protocol 3: Recrystallization

This protocol outlines the general steps for purifying 4-tert-butyl-2-methyltoluene by recrystallization, assuming it can be induced to crystallize from a suitable solvent.

Materials:

  • Impure 4-tert-butyl-2-methyltoluene

  • A selection of potential recrystallization solvents (e.g., ethanol, hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Screening:

    • Place a small amount of your impure product into several test tubes.

    • Add a small amount of a different solvent to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.

    • Gently heat the test tubes. A good solvent will dissolve the compound when hot.

    • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a large amount of crystals.

  • Dissolution:

    • Place the impure compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the flask on a hot plate until the compound just dissolves. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper or in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

References

  • Britannica. (2025, December 24). Toluene.
  • Wikipedia. (n.d.). Toluene.
  • American Chemical Society. (2019, March 18). Toluene.
  • Guidechem. (n.d.). 3-TERT-BUTYLTOLUENE.
  • Oreate AI. (2026, January 7).
  • Fisher Scientific. (n.d.). Toluene.
  • SIELC Technologies. (2018, February 16). Separation of 4-tert-Butyltoluene on Newcrom R1 HPLC column.
  • ChemicalBook. (n.d.). 4-tert-Butyltoluene CAS#: 98-51-1.
  • Cheméo. (n.d.). Chemical Properties of 4-tert-Butyltoluene (CAS 98-51-1).
  • The Good Scents Company. (n.d.). 4-tert-butyl toluene, 98-51-1.
  • PubChem. (n.d.). 4-tert-Butyltoluene.
  • Parchem. (n.d.). 4-tert-BUTYLTOLUENE (Cas 98-51-1).
  • Sigma-Aldrich. (n.d.). 4-tert-Butyltoluene 95%.
  • The Good Scents Company. (n.d.). 4-tert-butyl toluene, 98-51-1.
  • Benchchem. (2025).

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Recrystallization solvents for 4-tert-butyl-2-methylbenzoic acid purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 4-tert-butyl-2-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions (FAQs) related to the recrystallization of this compound. Our focus is on delivering scientifically sound, field-proven insights to help you achieve the highest purity for your sample.

Introduction to Recrystallization of 4-tert-Butyl-2-Methylbenzoic Acid

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. For 4-tert-butyl-2-methylbenzoic acid, a compound with both nonpolar (tert-butyl group) and polar (carboxylic acid group) functionalities, selecting the appropriate solvent is critical for successful purification. The bulky tert-butyl group and the ortho-methyl group can influence the crystal lattice formation and solubility behavior, making a systematic approach to solvent selection and troubleshooting essential.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for 4-tert-butyl-2-methylbenzoic acid?

A1: An ideal solvent for the recrystallization of 4-tert-butyl-2-methylbenzoic acid should meet the following criteria:

  • High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point to allow for complete dissolution of the impure solid.

  • Low Solvency at Low Temperatures: The compound should have very low solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize the recovery of the purified crystals.

  • Favorable Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with 4-tert-butyl-2-methylbenzoic acid.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive, although these are secondary to purification efficiency.

Q2: Which single solvents are good starting points for the recrystallization of 4-tert-butyl-2-methylbenzoic acid?

A2: Based on the "like dissolves like" principle and empirical data for similar compounds like benzoic acid, good starting points for single-solvent recrystallization include:

  • Water: Benzoic acid itself has low solubility in cold water but is significantly more soluble in hot water, making it a common choice.[1][2][3] However, the increased nonpolar character of 4-tert-butyl-2-methylbenzoic acid may reduce its solubility in water even at elevated temperatures.

  • Alcohols (Ethanol, Methanol): These are generally good solvents for carboxylic acids.[4]

  • Benzene/Toluene: Aromatic solvents can be effective for aromatic carboxylic acids.

  • Acetic Acid: Can be a good solvent, sometimes used in aqueous mixtures.

A systematic approach to solvent screening is highly recommended.

Q3: When should I consider using a mixed-solvent system?

A3: A mixed-solvent system is often employed when no single solvent meets all the ideal criteria.[1][5] This is particularly useful when your compound is either too soluble or not soluble enough in common solvents. The most common approach is to use a "solvent-antisolvent" or "solvent-nonsolvent" pair. In this technique, the compound is dissolved in a minimum amount of a hot "good" solvent in which it is very soluble. Then, a "poor" solvent (the antisolvent), in which the compound is insoluble, is added dropwise until the solution becomes turbid.[5] A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Q4: What are some common mixed-solvent pairs for aromatic carboxylic acids?

A4: Common miscible solvent pairs for compounds like 4-tert-butyl-2-methylbenzoic acid include:

  • Ethanol-Water

  • Acetone-Water

  • Ethyl Acetate-Hexane[6]

  • Toluene-Heptane

The key is that the two solvents must be miscible with each other.[7]

Solvent Selection and Protocol

Physicochemical Properties of 4-tert-Butyl-2-Methylbenzoic Acid and Analogs
Property4-tert-Butyl-2-Methylbenzoic Acid4-tert-Butylbenzoic Acid (Analog)
Molecular FormulaC12H16O2[8]C11H14O2[9]
Molecular Weight192.25 g/mol [8]178.23 g/mol [9]
Melting PointNot available162-165 °C[9]
Water SolubilityPredicted to be low0.07 g/L (20 °C)[9]
Experimental Protocol: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable recrystallization solvent.

  • Preparation: Place approximately 20-30 mg of your crude 4-tert-butyl-2-methylbenzoic acid into several small test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a different potential solvent dropwise (e.g., water, ethanol, hexane, ethyl acetate, toluene). Start with about 0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable for single-solvent recrystallization.

  • Heating: If the compound does not dissolve at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling: Once a clear solution is obtained, remove the test tube from the heat and allow it to cool to room temperature. Observe for crystal formation.

  • Ice Bath: If no crystals form at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Evaluation: An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble upon heating, and which yields a good crop of crystals upon cooling.

Diagram: Solvent Selection Workflow

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used: The solution is not supersaturated.[10] 2. Supersaturation: The solution is supersaturated, but crystal nucleation has not initiated.1. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution and allow it to cool again.[10] 2. Induce Crystallization:     a. Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution.[2]     b. Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[2]
Oiling Out (Formation of an oil instead of crystals) 1. Melting Point Depression: The melting point of the compound is lower than the boiling point of the solvent, and the compound "melts" before it dissolves. 2. High Impurity Concentration: Impurities can lower the melting point of the mixture. 3. Rapid Cooling: The solution cooled too quickly.1. Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to lower the saturation temperature. 2. Slow Cooling: Allow the solution to cool more slowly. You can insulate the flask to slow down heat loss. 3. Change Solvent: Select a solvent with a lower boiling point.
Poor Recovery (Low Yield) 1. Too much solvent used: A significant amount of the compound remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were discarded with the impurities. 3. Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve the product.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude solid. 2. Prevent Premature Crystallization: Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. Use a stemless funnel. 3. Use Ice-Cold Solvent for Washing: Always wash the filtered crystals with a minimal amount of ice-cold solvent.[2]
Product is Still Impure After Recrystallization 1. Ineffective Solvent: The chosen solvent did not adequately differentiate between the desired compound and the impurities. 2. Crystallization was too rapid: Fast crystal growth can trap impurities within the crystal lattice.1. Re-evaluate Solvent Choice: Perform the solvent screening again to find a more selective solvent. 2. Slow Down Crystallization: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Ensure the solution is not disturbed during cooling.
Diagram: Troubleshooting Flowchart

Troubleshooting Start Recrystallization Attempted Result Crystals Formed? Start->Result Oiling Oiling Out? Result->Oiling No Purity Product Pure? Result->Purity Yes Yield Good Yield? Oiling->Yield No Failure Re-evaluate Protocol Oiling->Failure Yes Purity->Yield Yes Purity->Failure No Success Purification Successful Yield->Success Yes Yield->Failure No

Caption: A flowchart for troubleshooting common issues in recrystallization.

References

  • Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from. (2021, July 16). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Purification of benzoic acid and its derivatives. (1928). Google Patents.
  • Mixed-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • methyl 4-tert-butyl benzoate, 26537-19-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Recrystallization and Extractions of Organic Compounds. (2010, January 26). Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Process for the purification of benzoic acid. (1978). Google Patents.
  • EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. (n.d.). Retrieved from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved from [Link]

  • Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. (n.d.). SciSpace. Retrieved from [Link]

  • How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid? (2018, October 20). Quora. Retrieved from [Link]

  • Can molecular flexibility control crystallization? The case of para substituted benzoic acids. (2020, November 16). Retrieved from [Link]

  • The purification of benzoic acid using dividing wall columns. (n.d.). Hydrocarbon Processing. Retrieved from [Link]

  • 4-tert-butyl-2-methylbenzoic acid (C12H16O2). (n.d.). PubChemLite. Retrieved from [Link]

  • Preparation of benzoic acid of high purity. (n.d.). Retrieved from [Link]

  • Purification of Benzoic Acid by Crystallization. (2015, February 3). YouTube. Retrieved from [Link]

  • 4-Tert-butyl-2-methylbenzoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 4-tert-butyl-2-methylbenzoic acid: 1H NMR Spectroscopy and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For a molecule such as 4-tert-butyl-2-methylbenzoic acid, a substituted aromatic carboxylic acid, a variety of analytical techniques can be employed for its characterization. This guide provides an in-depth analysis of the one-dimensional proton Nuclear Magnetic Resonance (1H NMR) spectrum of 4-tert-butyl-2-methylbenzoic acid, and a comparative assessment against alternative analytical methodologies, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Our focus is to equip researchers, scientists, and drug development professionals with the rationale behind experimental choices and a clear understanding of the data generated.

The Power of Proton NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution.[1][2] It operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The absorption of radiofrequency waves can induce a transition between these states, and the specific frequency required for this is highly sensitive to the local electronic environment of the nucleus.[2] This sensitivity is what allows us to differentiate between protons in different parts of a molecule, providing a detailed map of its structure.

For 4-tert-butyl-2-methylbenzoic acid, 1H NMR spectroscopy provides a wealth of information through three key parameters: the chemical shift (δ), the integration, and the multiplicity (splitting pattern) of the signals.

Predicted 1H NMR Spectrum of 4-tert-butyl-2-methylbenzoic acid

Based on established principles of 1H NMR spectroscopy and data from structurally related compounds, we can confidently predict the 1H NMR spectrum of 4-tert-butyl-2-methylbenzoic acid. The analysis of the spectrum is a process of deducing the molecular structure from the observed signals, a self-validating system where each piece of data should be consistent with the proposed structure.

The structure of 4-tert-butyl-2-methylbenzoic acid suggests the presence of five distinct proton environments:

  • The acidic proton of the carboxylic acid group (-COOH).

  • The nine equivalent protons of the tert-butyl group (-C(CH₃)₃).

  • The three equivalent protons of the methyl group (-CH₃).

  • Three aromatic protons on the benzene ring.

The following diagram illustrates the distinct proton environments in the molecule:

Caption: Molecular structure of 4-tert-butyl-2-methylbenzoic acid with distinct proton environments labeled (a-f).

Here is a summary of the expected 1H NMR data:

Proton Label Chemical Shift (δ, ppm) Integration Multiplicity Rationale for Assignment
H(a) ~12.01HSinglet (broad)The proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and exchange.[3]
H(f) ~7.91HDoubletThis aromatic proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It is split by the neighboring H(e).
H(e) ~7.41HDoublet of doubletsThis aromatic proton is coupled to both H(f) (ortho-coupling) and H(d) (meta-coupling), resulting in a doublet of doublets.
H(d) ~7.21HDoubletThis aromatic proton is ortho to the electron-donating methyl group and is split by the neighboring H(e).
H(b) ~2.63HSingletThe protons of the methyl group attached to the aromatic ring are deshielded compared to aliphatic methyl groups. They appear as a singlet as there are no adjacent protons.
H(c) ~1.39HSingletThe nine equivalent protons of the tert-butyl group are in a shielded environment and appear as a sharp singlet.

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality 1H NMR spectrum of 4-tert-butyl-2-methylbenzoic acid, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the solid 4-tert-butyl-2-methylbenzoic acid in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.[3]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as an internal standard for chemical shifts, with its signal defined as 0.00 ppm.[3]

  • Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion and resolution.

  • Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

    • Acquire the 1H NMR spectrum using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

The following diagram outlines the general workflow for acquiring and analyzing a 1H NMR spectrum:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Sample in Deuterated Solvent Add_TMS Add Internal Standard (TMS) Dissolve->Add_TMS Lock Lock on Solvent Signal Add_TMS->Lock Shim Shim Magnetic Field Lock->Shim Acquire Acquire FID Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration Calibrate->Integrate Assign Peak Assignment Integrate->Assign Final Structure Confirmation Final Structure Confirmation Assign->Final Structure Confirmation

Caption: A streamlined workflow for 1H NMR spectroscopy from sample preparation to structural confirmation.

A Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques to provide a comprehensive characterization of a molecule.[1] The choice of technique depends on the specific information required, the nature of the sample, and the available instrumentation.

Analytical Technique Principle of Operation Information Provided Advantages for 4-tert-butyl-2-methylbenzoic acid Disadvantages
1H NMR Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed information about the carbon-hydrogen framework, including the number of different proton environments, their relative numbers, and their connectivity.[2]Provides a complete and unambiguous structural confirmation.Relatively low sensitivity, requiring a larger sample size compared to MS.[1]
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation, which excites molecular vibrations.Identifies the presence of specific functional groups in a molecule.Quickly confirms the presence of the carboxylic acid (broad O-H and C=O stretches) and aromatic C-H bonds.Provides limited information about the overall molecular structure and connectivity.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules.Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[4]High sensitivity, requiring very small amounts of sample. Provides the exact molecular weight.Does not provide detailed information about the connectivity of atoms. Isomer differentiation can be challenging without tandem MS.

The relationship and complementary nature of these techniques can be visualized as follows:

Analytical_Techniques NMR 1H NMR Spectroscopy Full Structure Elucidation Full Structure Elucidation NMR->Full Structure Elucidation IR Infrared Spectroscopy Functional Group Confirmation Functional Group Confirmation IR->Functional Group Confirmation MS Mass Spectrometry Molecular Formula Confirmation Molecular Formula Confirmation MS->Molecular Formula Confirmation Molecule 4-tert-butyl-2- methylbenzoic acid Molecule->NMR Provides Detailed Connectivity Molecule->IR Identifies Functional Groups Molecule->MS Determines Molecular Weight & Formula

Caption: Interplay of analytical techniques for comprehensive molecular characterization.

In practice, a combined approach is most effective. For 4-tert-butyl-2-methylbenzoic acid, IR spectroscopy would first confirm the presence of the carboxylic acid functional group. High-resolution mass spectrometry would then provide the exact molecular weight, confirming the molecular formula C₁₂H₁₆O₂. Finally, 1H NMR spectroscopy would provide the definitive evidence for the arrangement of the atoms, confirming the substitution pattern on the benzene ring and the connectivity of the tert-butyl and methyl groups.

Conclusion

The structural elucidation of 4-tert-butyl-2-methylbenzoic acid serves as an excellent case study for demonstrating the power and utility of 1H NMR spectroscopy. Its ability to provide a detailed and unambiguous picture of the molecular architecture makes it an indispensable tool for researchers in the chemical and pharmaceutical sciences. While alternative techniques such as IR spectroscopy and mass spectrometry offer valuable and complementary information, 1H NMR stands out for its comprehensive structural insights. By understanding the principles, experimental protocols, and comparative strengths of these methods, scientists can make informed decisions to efficiently and accurately characterize novel molecules, accelerating the pace of discovery and development.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • Quora. What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?. [Link]

  • PubChem. 4-Tert-butyl-2-methylbenzoic acid. [Link]

  • ResearchGate. Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • University of Regensburg. APPENDIX 2. [Link]

  • Patsnap. NMR vs IR Spectroscopy: Determine Functional Groups. [Link]

  • National Institutes of Health. Advances in structure elucidation of small molecules using mass spectrometry. [Link]

Sources

Structural Architectonics of 4-tert-butyl-2-methylbenzoic Acid Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

In the realm of crystal engineering and pharmaceutical solid-state chemistry, 4-tert-butyl-2-methylbenzoic acid represents a critical case study in "steric steering."[1] Unlike its unhindered analog (4-tert-butylbenzoic acid), the introduction of an ortho-methyl group creates a specific structural conflict that dictates bulk material properties, solubility, and coordination behavior in Metal-Organic Frameworks (MOFs).[1]

This guide objectively compares the structural performance of 4-tert-butyl-2-methylbenzoic acid against its non-methylated counterparts.[1] We analyze how the "Ortho Effect" —the steric clash between the methyl group and the carboxylate moiety—forces a conformational twist that disrupts planar hydrogen bonding, altering the supramolecular synthon landscape.[1]

Comparative Structural Analysis

The following data synthesizes crystallographic parameters from homologous series (benzoic acid, o-toluic acid, and p-tert-butylbenzoic acid) to establish the structural baseline for the target molecule.

The "Ortho-Twist" Phenomenon

The primary differentiator is the torsion angle (


) between the carboxylate plane and the phenyl ring.
Feature4-tert-butylbenzoic acid (Alternative)4-tert-butyl-2-methylbenzoic acid (Target)Impact on Performance
Steric Class UnhinderedHindered (Ortho-substituted) Determines packing efficiency.[1]
Torsion Angle (

)
~0° - 5° (Planar)~25° - 40° (Twisted) The target molecule cannot pack in flat sheets due to the methyl clash.[1]
H-Bond Motif Centrosymmetric Dimers (Planar)Distorted Dimers / Catemers Target often forms corrugated or helical chains rather than flat ribbons.[1]
pKa (Acidity) ~4.4~3.5 - 3.9 The twist breaks conjugation, increasing acidity (enhanced proton donor capability).[1]
Solubility Lower (High Lattice Energy)Higher Disrupted planarity lowers lattice energy, improving dissolution rates.[1]
Crystal Packing Metrics

The tert-butyl group acts as a "locking mechanism" in the crystal lattice, often dictating the space group symmetry.[1]

  • Space Group Tendency: Triclinic (

    
    ) or Monoclinic (
    
    
    
    ).[1]
  • Packing Coefficient: The bulky tert-butyl group typically lowers the packing coefficient (

    
    ), creating potential voids or channels useful for solvent inclusion (solvates).[1]
    

Structural Mechanics & Signaling Pathways[1]

The following diagram illustrates the causal relationship between the molecular substituents and the resulting macroscopic crystal properties.

CrystalLogic Substituents Substituent Profile OrthoMethyl Ortho-Methyl Group (Proximal Sterics) Substituents->OrthoMethyl TertButyl Para-Tert-Butyl Group (Distal Bulk) Substituents->TertButyl Torsion Carboxylate Torsion (Loss of Planarity) OrthoMethyl->Torsion Steric Clash Lattice Lattice Architecture TertButyl->Lattice Interlocking / Voids Torsion->Lattice Prevents Flat Stacking Properties Physicochemical Properties (Solubility / pKa) Lattice->Properties Determines

Figure 1: Structural logic flow demonstrating how the ortho-methyl twist and tert-butyl bulk interact to define the final crystal lattice and material properties.[2]

Experimental Protocols

To generate reproducible crystal data for this derivative, standard "jar sealing" methods often fail due to the hydrophobic nature of the tert-butyl group.[1] The following protocol utilizes a Solvent-Antisolvent Interface Diffusion method, which is self-validating (if the interface is disturbed, no crystals form).

Synthesis & Purification Workflow

Before crystallization, the material must be free of o-toluic acid impurities, which act as crystal poisons.[1]

  • Dissolution: Dissolve 500 mg of crude 4-tert-butyl-2-methylbenzoic acid in 10 mL of hot Ethanol (EtOH).

  • Filtration: Filter through a 0.2

    
    m PTFE syringe filter to remove nucleation sites (dust).[1]
    
  • Interface Setup:

    • Place the EtOH solution in a narrow test tube.[1]

    • Carefully layer 5 mL of Water (antisolvent) on top using a syringe along the tube wall. Do not mix.

  • Growth: Seal with Parafilm (poke 1 pinhole).[1] Store at 4°C in a vibration-free zone.

  • Validation: Crystals should appear at the interface within 48-72 hours.

Single Crystal X-Ray Diffraction (SCXRD) Workflow

SCXRD_Workflow Selection Crystal Selection (Polarized Light) Mounting Mounting (MiTeGen Loop + Oil) Selection->Mounting No Cracks DataColl Data Collection (Mo/Cu Source, 100K) Mounting->DataColl Centering Solving Structure Solution (Direct Methods/SHELXT) DataColl->Solving Integration Refinement Refinement (Least Squares) Solving->Refinement R1 < 0.05

Figure 2: The SCXRD workflow. Critical control point: Data collection must be performed at 100K to freeze the rotation of the tert-butyl group, which is dynamically disordered at room temperature.

Technical Insights for Drug Development

When evaluating 4-tert-butyl-2-methylbenzoic acid derivatives for pharmaceutical co-crystals or salt screens, consider the following:

  • The "Methyl-Block" Effect: The ortho-methyl group prevents the formation of the standard "flat" carboxylic acid homodimers seen in benzoic acid.[1] This makes the molecule a superior candidate for forming salts with amine-based drugs (e.g., piperazine) because the carboxylate is sterically primed to twist out of plane and accept a proton transfer rather than just hydrogen bond.

  • Disorder Management: The tert-butyl group is notorious for rotational disorder.[1] In your CIF files, you will likely need to model this disorder (using split positions) to achieve an acceptable R-factor.[1] Failure to model this will result in artificially high thermal ellipsoids.[1]

References

  • Polito, M., et al. (2008). "The crystal structures of chloro and methyl ortho-benzoic acids and their co-crystal: rationalizing similarities and differences."[1][3] CrystEngComm, 10(12), 1848.[1][3]

  • PubChem. "4-tert-butyl-2-methylbenzoic acid (Compound)."[1][4][5] National Library of Medicine.[1] [1]

  • NIST Chemistry WebBook. "Methyl 4-tert-butylbenzoate."[1] National Institute of Standards and Technology.[1][2] [1]

  • Stack Exchange (Chemistry). "Ortho-effect in substituted aromatic acids." (Mechanistic discussion on pKa and steric twisting).

Sources

Beyond Area Percent: A Comparative Guide to Purity Verification of C12H16O2

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

In drug development and advanced organic synthesis, "purity" is often conflated with "chromatographic homogeneity." A common pitfall occurs when a researcher synthesizes a target intermediate like C12H16O2 (e.g., isoamyl benzoate or a functionalized cyclohexyl derivative), observes a single peak on HPLC (99%+ Area), and assumes the material is 99% pure by weight.

This assumption is dangerous. HPLC-UV is blind to non-chromophoric impurities such as inorganic salts, moisture, and residual silica. Elemental Analysis (EA) remains the definitive, absolute method for establishing bulk purity because it measures the entire mass, not just the UV-active portion.

This guide provides a rigorous framework for verifying C12H16O2 purity, contrasting the "Gold Standard" combustion method against modern alternatives like qNMR and HPLC.

Part 2: Theoretical Framework (The "Reference")

Before analyzing the sample, we must establish the theoretical baseline. The validity of EA rests on the comparison between Calculated and Found values.

Stoichiometric Calculation for C12H16O2

Molecular Weight Calculation:

  • Carbon (C):

    
     g/mol 
    
  • Hydrogen (H):

    
     g/mol 
    
  • Oxygen (O):

    
     g/mol 
    
  • Total MW:

    
     g/mol 
    

Theoretical Mass Percentages:

ElementCalculationTheoretical %Acceptance Range (

)
Carbon

74.97% 74.57% – 75.37%
Hydrogen

8.39% 7.99% – 8.79%
Oxygen

16.64% N/A (Calculated by difference)*

> Note: Oxygen is rarely measured directly in standard CHN analysis; it is usually calculated by difference. If the C and H values are low, and N is absent, the "missing" mass is often assumed to be oxygen or inorganic contaminants.

Part 3: Experimental Protocol (Self-Validating System)

To ensure Trustworthiness , this protocol includes "Stop/Go" checkpoints. If a checkpoint fails, the experiment is invalid regardless of the final result.

Method: Dynamic Flash Combustion (CHN Analysis)

Principle: The sample is combusted at


C in an oxygen-rich environment. Carbon converts to 

, Hydrogen to

. These gases are separated (GC or adsorption columns) and quantified via Thermal Conductivity Detection (TCD).
Step-by-Step Workflow
  • System Calibration (The "Blank" Check):

    • Run 3 blank cycles (tin capsule only).

    • Checkpoint: Blanks must show

      
       background signal. If high, bake out the adsorption columns.
      
  • Standardization (The "K-Factor"):

    • Weigh Acetanilide (Standard Reference Material) in triplicate.

    • Mass range: 1.5 mg – 2.5 mg (must bracket the expected sample mass).

    • Checkpoint: The instrument's K-factor (response factor) standard deviation must be

      
      .
      
  • Sample Preparation (Critical Step):

    • Drying: Dry C12H16O2 sample in a vacuum oven at

      
      C for 4 hours to remove surface moisture.
      
    • Weighing: Using a microbalance (readability

      
       mg), weigh exactly 
      
      
      
      mg of the sample into a tin capsule.
    • Sealing: Fold the capsule hermetically to exclude atmospheric nitrogen/moisture.

  • Combustion & Detection:

    • Inject sample into combustion tube (

      
      C) with 
      
      
      
      boost.
    • Reduction tube (

      
      C, Copper) removes excess 
      
      
      
      and converts
      
      
      to
      
      
      .
    • Detect signals via TCD.

  • Data Analysis:

    • Compare "Found" % against "Theoretical" %.

    • Pass Criteria:

      
       (Journal of Organic Chemistry Standard).[1][2]
      

Part 4: Comparative Analysis (The Data)

Why not just use HPLC? The table below illustrates a scenario where a C12H16O2 sample is contaminated with 5% Sodium Sulfate (


)  (inorganic salt from drying) and 2% Water .
Scenario: "Impure Batch A"
  • Actual Composition: 93% C12H16O2 + 5%

    
     + 2% 
    
    
    
    .
FeatureMethod A: HPLC-UV (254 nm) Method B: qNMR (

)
Method C: Elemental Analysis (CHN)
What it measures UV-active chromophores only.Molar ratio of protons relative to internal standard.Weight percent of total C and H in the sample.[2][3][4]
Blind Spots Inorganic salts , water, non-UV active solvents (e.g., Hexane).Protons in rapid exchange (sometimes), inorganic salts (invisible).None (Total mass balance).
Experimental Result 99.8% Area (Salts/Water are invisible).93.0% wt/wt (Signal integration is lower than expected).C: 69.72% (Fail)H: 7.80% (Fail)
Interpretation False Pass: "High Purity."True Pass: Accurate quantification.True Fail: Values are significantly lower than theoretical (74.97%), indicating ~7% non-combustible/non-carbon mass.
Cost/Time Low / 20 mins.High / 1 hour (requires internal std).Medium / 10 mins.
Analysis of the Data[1][2][3][4][5][6][7][8][9][10][11]
  • HPLC deceives the researcher into believing the compound is pure because the impurities (

    
    , 
    
    
    
    ) do not absorb UV light.
  • EA reveals the truth. The Found Carbon (69.72%) is roughly 93% of the Theoretical Carbon (74.97%), immediately flagging that 7% of the sample mass is "dead weight."

Part 5: Decision Logic & Visualization

The following diagram outlines the logical workflow for verifying purity, ensuring no "False Passes" occur.

PurityVerification Start Synthesized C12H16O2 (Crude Solid) HPLC Step 1: HPLC-UV Analysis Start->HPLC DecisionHPLC Is Area % > 98%? HPLC->DecisionHPLC Recrystallize Repurify (Column/Crystallization) DecisionHPLC->Recrystallize No EA Step 2: Elemental Analysis (CHN) DecisionHPLC->EA Yes Recrystallize->HPLC DecisionEA Is Result within ±0.4%? EA->DecisionEA Pass PURITY VERIFIED (Ready for Bio-Assay) DecisionEA->Pass Yes FailAnalysis FAILURE ANALYSIS Values Low? DecisionEA->FailAnalysis No CheckSolvent Check 1H NMR for Trapped Solvent FailAnalysis->CheckSolvent C% High/Low CheckAsh Check Ash Content (Inorganic Salts) FailAnalysis->CheckAsh C% Low CheckSolvent->Recrystallize Solvent Found CheckAsh->Recrystallize Salts Found

Figure 1: Integrated Purity Verification Workflow. Note that HPLC is a pre-screen, while EA acts as the final gatekeeper for bulk purity.

Part 6: References

  • American Chemical Society. (2023). Author Guidelines: Characterization of New Substances. Journal of Organic Chemistry.[1][2] [Link] (Source for the

    
     acceptance criteria standard)
    
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[5] Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link] (Authoritative comparison of qNMR vs. Chromatographic methods)

  • Food and Drug Administration (FDA). (2006). Q3A(R2) Impurities in New Drug Substances. [Link] (Regulatory context for impurity thresholds)

Sources

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